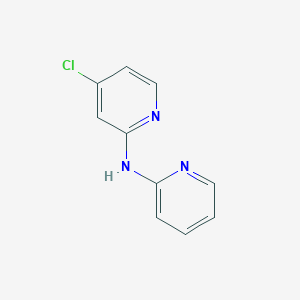

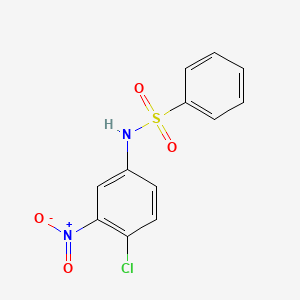

![molecular formula C19H12F3N3O3S B2464234 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 851130-26-2](/img/structure/B2464234.png)

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a derivative of benzofuran . It has a molecular formula of C12H9N3O2S and a molecular weight of 259.28 .

Synthesis Analysis

The synthesis of similar compounds involves the design and biological evaluation of a series of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs . An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro .Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran moiety, a pyrimidine ring, and a trifluoromethoxy phenyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Amplifiers of Phleomycin : Research on purine analogues, including benzothiazole and benzoxazole derivatives similar in structure to the query compound, has shown that these molecules can act as amplifiers of phleomycin against in vitro cultures of Escherichia coli. This suggests potential applications in enhancing antibiotic efficacy (Brown & Iwai, 1979).

Radioligands for PET Imaging : A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share a pyrimidine core with the query compound, have been reported as selective ligands for the translocator protein (18 kDa), with implications for PET imaging in neurology and oncology (Dollé et al., 2008).

Antitumor Activity : Studies on compounds featuring a 2,4-diaminofuro[2,3-d]pyrimidine core have investigated the impact of structural variations on dihydrofolate reductase (DHFR) inhibitory activity and antitumor activity, hinting at the potential chemotherapeutic applications of structurally related compounds (Gangjee et al., 2000).

Antimicrobial and Quantum Calculations : The reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles has been explored, revealing good antimicrobial activity. Computational calculations provided insights into their reactivity, suggesting potential for the design of new antimicrobial agents (Fahim & Ismael, 2019).

Crystal Structure Analysis

- Molecular Conformation Studies : Investigations into the crystal structures of similar acetamide derivatives have elucidated their molecular conformations, providing a basis for understanding how structural features might influence biological activity and drug design (Subasri et al., 2016).

Wirkmechanismus

While the specific mechanism of action for this compound is not provided, similar compounds have been found to inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity, and promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3N3O3S/c20-19(21,22)28-12-7-5-11(6-8-12)25-15(26)9-29-18-17-16(23-10-24-18)13-3-1-2-4-14(13)27-17/h1-8,10H,9H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOPEVLILBYEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

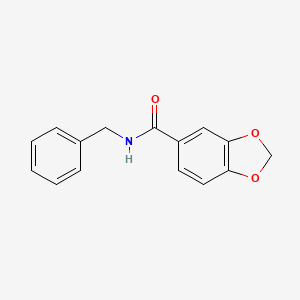

![5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2464153.png)

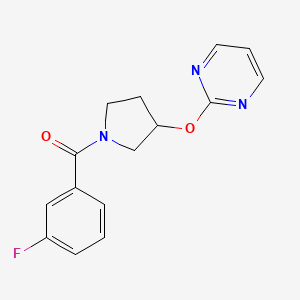

![1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride](/img/structure/B2464164.png)

![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2464165.png)

![4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2464166.png)

![(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2464167.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene](/img/structure/B2464168.png)